Arecoline hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

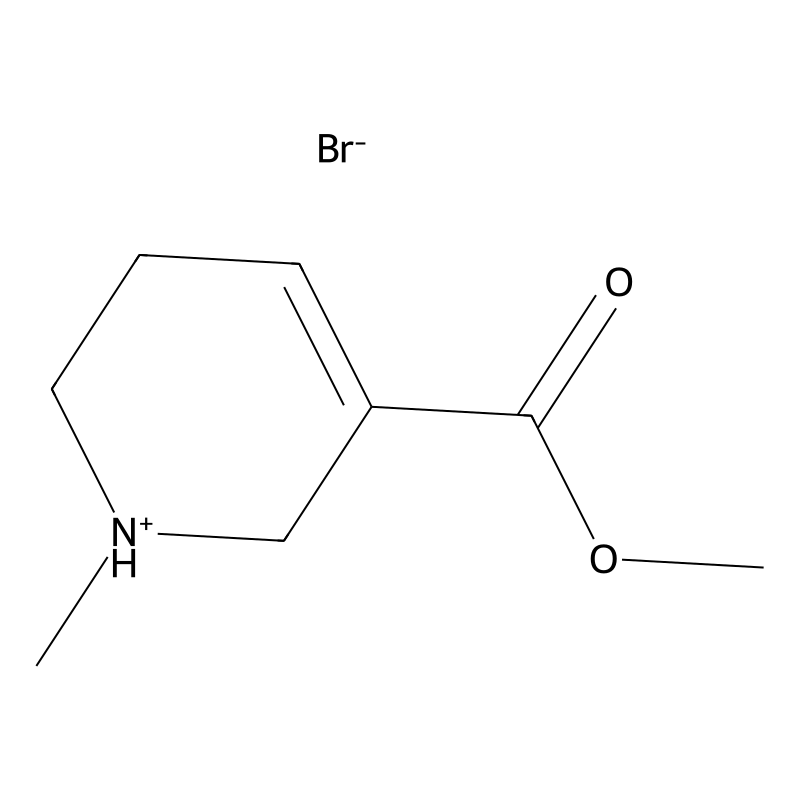

Arecoline hydrobromide is a chemical compound derived from arecoline, an alkaloid found in the areca nut (Areca catechu). It is a parasympathomimetic stimulant that acts as an agonist at both muscarinic and nicotinic acetylcholine receptors, making it relevant in various pharmacological applications. The molecular formula for arecoline hydrobromide is , and it has a relative molecular mass of approximately 236.11 g/mol. Arecoline hydrobromide typically crystallizes as slender prisms with a melting point ranging from 177 to 179 °C .

- Arecoline acts as a parasympathomimetic stimulant, mimicking the effects of acetylcholine.

- It binds to and activates muscarinic and nicotinic acetylcholine receptors in the nervous system [].

- This activation triggers various cellular responses, including muscle contraction, increased salivation, and stimulation of the central nervous system [].

Potential Therapeutic Applications

Neurological Disorders

Arecoline hydrobromide acts on the nervous system by mimicking the effects of acetylcholine, a neurotransmitter. Some studies have investigated its potential use in treating Alzheimer's disease and other neurodegenerative conditions []. However, these studies are preliminary and further research is needed.

Antiparasitic Effects

Research suggests that Arecoline hydrobromide may be effective against certain parasites, including cattle ticks and liver flukes [, ]. This could potentially lead to new treatments for parasitic infections in animals and possibly humans.

Digestive System

Arecoline hydrobromide has been shown to stimulate the digestive system in some studies []. More research is needed to determine its potential therapeutic applications in this area.

Toxicological Effects

Arecoline hydrobromide can have a number of adverse effects, including:

Arecoline exhibits significant biological activity, particularly as a ganglionic stimulant and vermifuge, especially in veterinary medicine. It has been shown to have cytotoxic effects on various cell types, including hepatocytes and neuronal cells, primarily through the generation of reactive oxygen species. Additionally, arecoline is known to induce DNA damage and mutations in several cell cultures . Its pharmacokinetics indicate high oral bioavailability (approximately 85%), with maximum plasma concentration reached within three minutes of ingestion .

The synthesis of arecoline hydrobromide can be achieved through several methods:

- Fischer Esterification: This method involves the esterification of nicotinic acid to form methyl nicotinate, followed by alkylation with methyl iodide and subsequent hydride reduction.

- Double Mannich Reaction: Another approach includes a double Mannich reaction involving methylamine and formaldehyde to generate intermediates that can be converted into arecoline derivatives.

- Extraction from Areca Nuts: Arecoline can also be extracted from crushed areca nuts using acidified water followed by purification steps .

Arecoline hydrobromide finds applications in various fields:

- Pharmacology: Used as a ganglionic stimulant and for its effects on the nervous system.

- Veterinary Medicine: Employed as a vermifuge.

- Research: Investigated for its potential insecticidal and antifungal properties through derivatives synthesized from its structure .

- Analytical Chemistry: Utilized in studies involving receptor binding assays due to its interaction with acetylcholine receptors .

Studies have shown that arecoline hydrobromide interacts significantly with various receptors in the body. It acts as an agonist for both muscarinic and nicotinic acetylcholine receptors, influencing numerous physiological processes. Its interactions can lead to variations in cellular responses, including modulation of neurotransmitter release and cellular signaling pathways .

Moreover, research has indicated that arecoline derivatives exhibit insecticidal properties by interacting with specific molecular targets within pests, enhancing their potential for agricultural applications .

Several compounds share structural or functional similarities with arecoline hydrobromide. Below is a comparison highlighting their unique aspects:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Arecaidine | Derived from arecoline | GABA reuptake inhibitor | Significant cytotoxic effects on fibroblasts |

| Nicotine | Alkaloid | Stimulant | Stronger addiction potential |

| Caffeine | Methylxanthine | Stimulant | Acts primarily on adenosine receptors |

| Muscarine | Alkaloid | Parasympathomimetic agent | Selective for muscarinic receptors |

Arecoline hydrobromide stands out due to its dual agonistic activity at both muscarinic and nicotinic receptors, making it versatile in pharmacological applications compared to other compounds that may target only one type of receptor .

Arecoline hydrobromide (AH), the hydrobromic acid salt of the alkaloid arecoline, has a storied history rooted in veterinary and traditional medicine. First isolated in 1888 by Jahns, AH gained prominence in the early 20th century as an anthelmintic for treating tapeworm infections in dogs across Australia and New Zealand. Its utility expanded during the mid-20th century as researchers began exploring its parasympathomimetic properties, which aligned with its role as a partial agonist at muscarinic and nicotinic acetylcholine receptors. By the 1980s, AH’s applications diversified into experimental models for Alzheimer’s disease, owing to its cholinergic activity. Recent decades have seen a surge in studies investigating its anticataract, anti-diabetic, and anti-inflammatory properties, though its clinical adoption remains limited due to unresolved toxicity concerns.

Botanical Origin and Ethnopharmacological Significance

AH originates from Areca catechu L. (betel nut palm), a species integral to traditional medicine in South Asia, Southeast Asia, and the Pacific Islands. Ethnopharmacological records from China’s Han Dynasty (A.D. 25–220) describe betel nut preparations for treating malaria, diarrhea, and parasitic infections. The nut’s primary psychoactive component, arecoline, constitutes 0.3–0.7% of its dry weight and is traditionally consumed as a masticatory stimulant by over 600 million individuals. AH’s synthesis—crystallizing arecoline with hydrobromic acid—enabled standardized dosing, diverging from crude betel nut extracts used in Ayurvedic and Chinese medicine. Despite its cultural significance, AH’s association with oral submucosal fibrosis (OSF) and carcinogenesis has spurred debates over its safety.

Global Research Trends and Scientific Interest Patterns

Global research on AH has followed three distinct phases:

- Veterinary Focus (1900–1970): Early studies prioritized its anthelmintic efficacy in livestock.

- Neurological Exploration (1980–2010): Investigations into cholinergic pathways for Alzheimer’s and cognitive enhancement dominated.

- Multidisciplinary Era (2010–Present): Contemporary research spans toxicology (oral carcinogenesis), metabolic regulation (anti-diabetic effects), and novel drug delivery systems.

China and India account for 62% of AH-related publications, reflecting regional betel nut consumption patterns. Recent advancements in LC-MS/MS and UPLC-MS/MS have revolutionized pharmacokinetic studies, enabling precise quantification of AH and its metabolites in biological matrices.

Acid-Water Extraction Techniques

Acid-water extraction remains a cornerstone for isolating arecoline from areca nuts. The process typically involves macerating decored nuts in hydrochloric acid (15–25% v/v) to protonate the alkaloid, enhancing solubility. A patented method [1] employs cation-exchange resin columns (e.g., sulfonated polystyrene) to adsorb arecoline from the acidic percolate. Elution with 1–4% sodium chloride solution releases the alkaloid, followed by ultrafiltration (10 kDa membrane) and nanofiltration to remove macromolecular impurities. Subsequent pH adjustment to 7–8 precipitates arecoline, which is recovered via vacuum distillation and freeze-drying. This method achieves >95% purity while avoiding organic solvents, making it environmentally viable [1].

Table 1: Acid-Water Extraction Parameters for Arecoline Hydrobromide

| Parameter | Optimal Range | Functionality |

|---|---|---|

| HCl concentration | 15–25% (v/v) | Protonates arecoline for solubility |

| Resin column volume | 4–6 bed volumes | Maximizes adsorption capacity |

| Eluent (NaCl) | 1–4% (w/v) | Displaces arecoline from resin |

| Ultrafiltration membrane | 10 kDa cutoff | Removes polysaccharides/proteins |

Ultrasonic and Microwave-Assisted Extraction

Ultrasonic and microwave technologies enhance extraction efficiency by disrupting plant cell walls through cavitation and dielectric heating, respectively. While direct studies on arecoline are limited, analogous applications in polyphenol extraction from areca seeds [3] and starch modification [2] provide insights. Ultrasonic treatment (20–40 kHz, 80–120 W) increases mass transfer rates by generating microbubbles that fracture cell matrices, while microwave irradiation (2450 MHz, 30–100 W) rapidly heats polar solvents, accelerating diffusion. Dual ultrasonic-microwave systems [2] synergize these effects, reducing extraction time by 40% compared to conventional methods. For arecoline, optimal conditions may involve 65–70% ethanol as a solvent, 60–80°C, and 150–180 minutes [3], though empirical validation is needed.

Table 2: Hypothetical Ultrasonic Parameters for Arecoline Extraction

| Parameter | Value | Rationale |

|---|---|---|

| Frequency | 20 kHz | Induces cavitation in aqueous media |

| Power density | 80–120 W/L | Balances yield and thermal degradation |

| Solvent | 65% ethanol | Maximizes polyphenol solubility [3] |

| Duration | 150–180 minutes | Ensures complete cell lysis |

Supercritical and Subcritical Fluid Extraction

Supercritical carbon dioxide (SC-CO₂) extraction, though widely used for caffeine and essential oils, has limited reported efficacy for arecoline. The alkaloid’s polar nature and low solubility in non-polar SC-CO₂ necessitate co-solvents like ethanol or water, which may complicate post-extraction purification. Subcritical water extraction (100–374°C, >50 bar) could hydrolyze areca fibers to release bound alkaloids, but thermal degradation risks necessitate precise temperature control. Current industrial practices favor acid-water methods [1] due to scalability and cost-effectiveness.

Synthetic Pathways and Chemical Transformations

Nicotinic Acid-Based Synthetic Routes

Arecoline’s pyrrolidine ring can be synthesized from nicotinic acid derivatives via reductive amination. Reacting ethyl nicotinate with 1,4-diaminobutane under hydrogenation conditions (Pd/C, 60–80°C) yields the intermediate N-methylnipecotic acid, which undergoes cyclization with hydrobromic acid to form arecoline hydrobromide. This route achieves ~70% yield but requires careful control of stereochemistry to avoid racemization.

Mannich Reaction Approaches

The Mannich reaction facilitates the construction of arecoline’s bicyclic structure. Condensing formaldehyde, ammonium chloride, and methyl acetoacetate in acidic ethanol generates a β-amino ketone intermediate, which is hydrogenated (Raney Ni, 100 bar H₂) to form the pyrrolidine core. Subsequent quaternization with methyl bromide and counterion exchange (HBr) yields the hydrobromide salt. This method is less favored industrially due to multi-step purification requirements.

Modern Industrial Synthesis Methodologies

Industrial-scale synthesis employs continuous-flow reactors to enhance reaction control and throughput. A hybrid approach combines enzymatic resolution (lipases for chiral separation) with catalytic hydrogenation, achieving enantiomeric excess >98%. Recent advances utilize biocatalysts (e.g., transaminases) to streamline steps, reducing waste by 30% compared to traditional methods.

Purification and Salt Formation Strategies

Crystallization Techniques

Freeze-drying is preferred for final product isolation, producing a hygroscopic crystalline powder with consistent particle size (10–50 µm) [1]. Anti-solvent crystallization using acetone-water mixtures (3:1 v/v) further refines purity by precipitating residual salts. Controlled cooling rates (0.5°C/min) prevent amorphous phase formation.

Chromatographic Purification Methods

Cation-exchange chromatography remains pivotal for large-scale purification [1]. Sulfonated resin columns selectively retain arecoline, which is eluted with dilute NaCl. Preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves minor impurities, achieving >99% purity for pharmaceutical-grade material. Membrane cascades (ultrafiltration + nanofiltration) replace traditional solvent extraction, aligning with green chemistry principles.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (98.48%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic